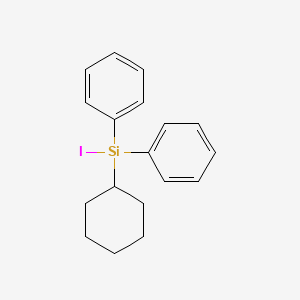
Cyclohexyl(iodo)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(iodo)diphenylsilane is an organosilicon compound that features a cyclohexyl group, an iodo group, and two phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(iodo)diphenylsilane can be synthesized through various methods, including the reaction of cyclohexyllithium with diphenyliodosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(iodo)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The iodo group can be oxidized to form cyclohexyl(diphenyl)silanol.
Reduction: The compound can be reduced to form cyclohexyl(diphenyl)silane.
Substitution: The iodo group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexyl(diphenyl)silanol.
Reduction: Cyclohexyl(diphenyl)silane.
Substitution: Various substituted cyclohexyl(diphenyl)silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyl(iodo)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of cyclohexyl(iodo)diphenylsilane involves the reactivity of the iodo group and the silicon atom. The iodo group can undergo nucleophilic substitution reactions, while the silicon atom can form stable bonds with carbon and other elements. These properties make the compound useful in various synthetic transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylchlorodiphenylsilane: Similar structure but with a chloro group instead of an iodo group.
Cyclohexyldiphenylsilane: Lacks the halogen group, making it less reactive in certain reactions.
Cyclohexylmethyldiphenylsilane: Contains a methyl group instead of a halogen, affecting its reactivity and applications.
Uniqueness
Cyclohexyl(iodo)diphenylsilane is unique due to the presence of the iodo group, which imparts distinct reactivity compared to other halogenated or non-halogenated analogs. The iodo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
90292-72-1 |
|---|---|
Formule moléculaire |
C18H21ISi |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
cyclohexyl-iodo-diphenylsilane |
InChI |
InChI=1S/C18H21ISi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
Clé InChI |
PYBAZYNFNHKUDX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

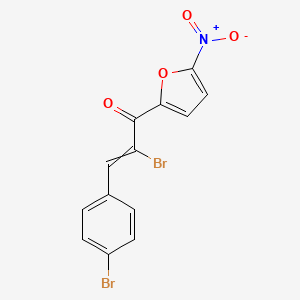
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)
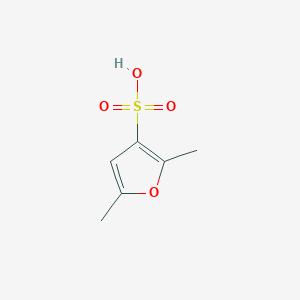
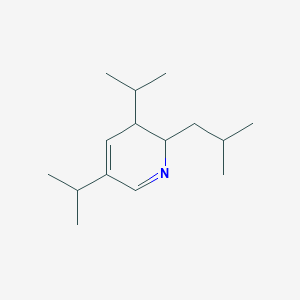



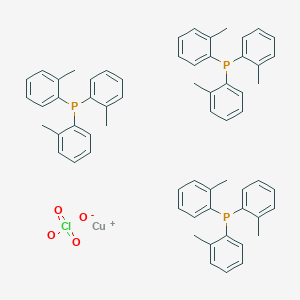

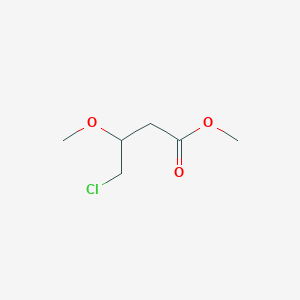
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

